molecular formula C24H24ClN5O4S B2501119 2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 892305-43-0

2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2501119
CAS RN: 892305-43-0
M. Wt: 514
InChI Key: OZUJQJJXIMJWJP-UHFFFAOYSA-N
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Description

2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O4S and its molecular weight is 514. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

Research has focused on the synthesis of novel heterocyclic compounds, which are crucial in the development of new therapeutic agents. The versatility of pyrazolo[3,4-d]pyrimidin-5-yl derivatives, akin to the compound , has been explored in various studies to synthesize compounds with potential biological activities.

  • Synthesis Techniques : Studies have demonstrated the synthesis of heterocyclic compounds utilizing activated nitriles and exploring the reactivity of such compounds with different electrophilic and nucleophilic reagents. These synthetic routes are pivotal in creating novel compounds with potential biological applications, including antimicrobial and anticancer activities (Elian, Abdelhafiz, & abdelreheim, 2014).

  • Anticancer and Anti-Inflammatory Properties : Another strand of research has focused on evaluating the synthesized pyrazolo[3,4-d]pyrimidin-5-yl derivatives for their anticancer and anti-inflammatory properties. This includes the synthesis of compounds with modifications aiming to enhance their biological activity and specificity towards certain cancer cell lines or inflammatory conditions. Novel synthetic routes and the biological evaluation of these compounds underline the potential of such heterocyclic compounds in medicinal chemistry (Rahmouni et al., 2016).

  • Antimicrobial Activity : The antimicrobial properties of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-5-yl moiety have also been a significant area of research. These studies involve the synthesis and testing of various derivatives for their effectiveness against a range of microbial pathogens, indicating the compound's utility in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

  • Insecticidal and Antibacterial Potential : Innovative approaches have also been employed to evaluate the insecticidal and antibacterial potential of heterocycles derived from this compound. Such studies contribute to the exploration of new pesticides and antibacterial agents, expanding the compound's application beyond medicinal chemistry to agricultural science (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O4S/c1-4-29-13-18-22(28-29)23(32)30(12-15-5-7-16(25)8-6-15)24(27-18)35-14-21(31)26-17-9-10-19(33-2)20(11-17)34-3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUJQJJXIMJWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

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